

Mechanism of Action: From Inhibition to Cytokine Suppression

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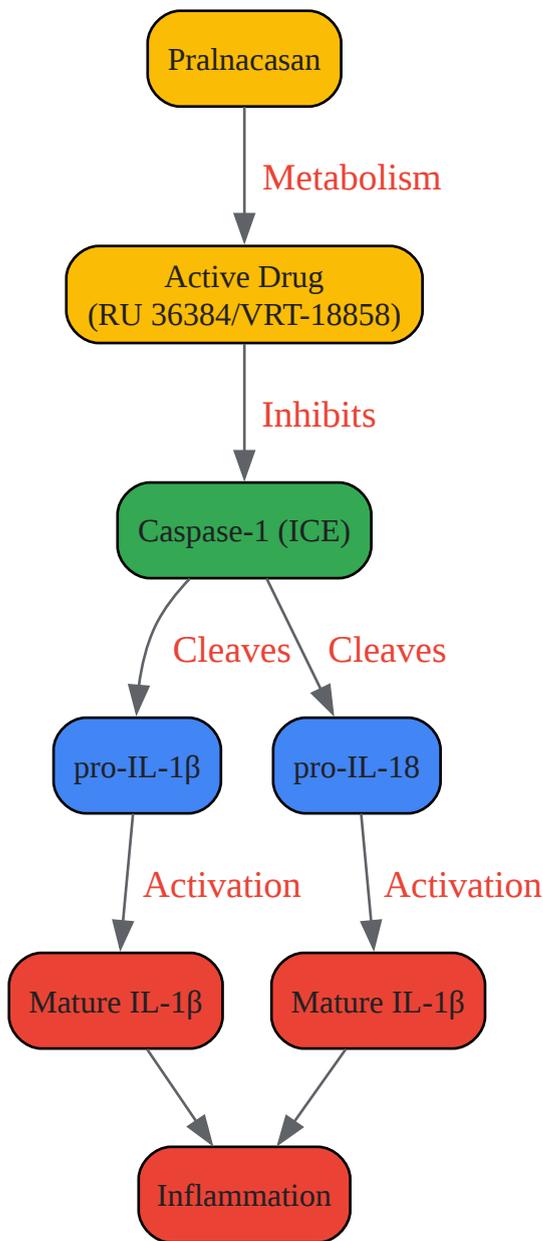
Compound Focus: Pralnacasan

CAS No.: 192755-52-5

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Pralnacasan is an orally bioavailable prodrug for **RU 36384/VRT-18858**, a potent and non-peptide inhibitor of **Interleukin-1 β Converting Enzyme (ICE)**, also known as **caspase-1** [1] [2]. Its mechanism can be summarized as follows:



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Pralnacasan inhibits caspase-1, preventing maturation of key pro-inflammatory cytokines IL-1 β and IL-18.

Experimental Evidence and Key Findings

Efficacy in Osteoarthritis Models

Pralnacasan reduced joint damage in two experimental mouse models of knee osteoarthritis [1]:

Model	Dosing Regimen	Outcome
Collagenase-induced OA (Female Balb/c mice)	Oral gavage, 12.5 & 50 mg/kg (twice daily)	Significantly reduced OA (13-22% reduction in histopathological score)
Spontaneous OA (Male STR/1N mice)	Food-drug mixture, 4200 ppm (mg/kg food) <i>ad libitum</i> for 6 weeks	Significantly reduced OA (13-22% reduction in histopathological score); Urinary hydroxylysylpyridinoline (HP) cross-links reduced by 59%

The reduction in urinary collagen cross-links, biomarkers of joint damage, provided further evidence of its disease-modifying potential [1].

Protocol Summary: In Vivo Osteoarthritis Study

A representative methodology from the search results demonstrates how **pralnacasan's** efficacy was evaluated [1]:

- **Animal Models:** Two models were used:
 - **Collagenase-induced OA:** Female Balb/c mice; intra-articular injection of collagenase to induce joint instability.
 - **Spontaneous OA:** Male STR/1N mice, which develop OA naturally.
- **Treatment Groups:**
 - Collagenase-induced OA: 0 (control), 12.5, 25, and 50 mg/kg **pralnacasan**, administered orally by gavage twice a day.
 - Spontaneous OA: 0 (control), 700, and 4200 ppm (mg/kg food) **pralnacasan**, administered *ad libitum* in food.
- **Duration:** The spontaneous OA study lasted for 6 weeks.
- **Primary Outcome Assessment:** A semi-quantitative histopathological score of the knee joints (max score of 32) assessing cartilage degradation, osteophyte formation, and other structural changes.
- **Biochemical Analysis:** Urinary levels of collagen cross-links (hydroxylysylpyridinoline (HP) and lysylpyridinoline (LP)) were measured by high-pressure liquid chromatography (HPLC) in the spontaneous OA model.

Clinical Development Status and Challenges

Pralnacasan advanced to Phase II clinical trials for several indications [3].

Indication	Highest Phase	Status
Osteoarthritis	Phase 2	Discontinued
Rheumatoid Arthritis	Phase 2	Discontinued
Psoriasis	Phase 2	Discontinued
General Inflammation	Phase 1	Discontinued

Despite promising efficacy, clinical trials for the oral drug **VX-740 (pralnacasan)** were terminated due to liver toxicity identified in long-term animal studies [2]. A related compound, **VX-765 (belnacasan)**, also a caspase-1 inhibitor, faced the same fate for similar reasons [2].

Research Context and Therapeutic Landscape

Caspase-1 as a Therapeutic Target

Caspase-1 is a key enzyme in the inflammatory response, activated within multiprotein complexes called **inflammasomes** (e.g., the NLRP3 inflammasome) [4]. Its activation leads to the maturation of IL-1 β and IL-18, potent drivers of inflammation, and can induce pyroptosis, an inflammatory form of cell death [5]. Inhibiting this pathway remains a valid strategy for developing disease-modifying therapies for inflammatory diseases [6] [7].

Beyond Pralnacasan: Alternative Approaches

Research into inhibiting the IL-1 β pathway continues through other strategies [2] [7]:

- **Direct IL-1 inhibition:** Biologics like anakinra (IL-1 receptor antagonist) are in clinical use.

- **NLRP3 inflammasome inhibition:** Small molecules like **MCC950** offer a highly specific upstream approach to inhibit caspase-1 activation and are under extensive investigation.
- **Other caspase inhibitors:** Such as **emricasan (IDN-6556)**, have been tested, though clinical development has been challenging.

In summary, **pralnacasan** served as a proof-of-concept that caspase-1 inhibition could modify disease progression in osteoarthritis. Its journey underscores the critical challenge of translating preclinical efficacy into a safe clinical profile.

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References

1. Pralnacasan, an inhibitor of interleukin-1 β converting ... [sciencedirect.com]
2. A long way to go: caspase inhibitors in clinical use [nature.com]
3. - Drug Targets, Indications, Patents - Synapse Pralnacasan [synapse.patsnap.com]
4. Inflammasome Signaling in Cardiac Arrhythmias: Linking ... [mdpi.com]
5. The role of pyroptosis in modulating the tumor immune ... [biomarkerres.biomedcentral.com]
6. Regulation of apoptosis and interaction with cartilage ... [pmc.ncbi.nlm.nih.gov]
7. MCC950, a specific small molecule inhibitor of NLRP3 ... [nature.com]

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